7-ethyl-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethyl-1-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization. One reported method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to the formation of secondary amines.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or alcohols are often used.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, oxetane-fused compounds, and functionalized amines.
Scientific Research Applications
7-Ethyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Industry: The compound’s stability and reactivity make it useful in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 7-ethyl-1-azaspiro[3.5]nonane exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a potential FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The spirocyclic structure provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
Comparison: 7-Ethyl-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure incorporating an ethyl group and a nitrogen atom. Compared to other spirocyclic compounds, it offers distinct advantages in terms of metabolic stability and binding affinity to target enzymes .
Properties
CAS No. |
1488282-21-8 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.